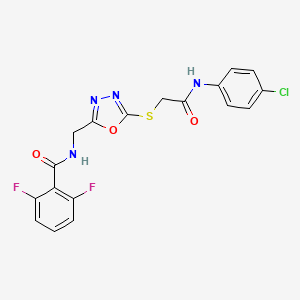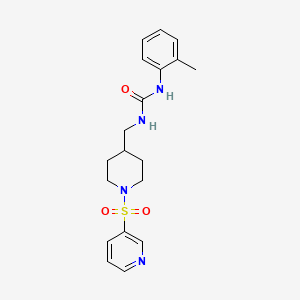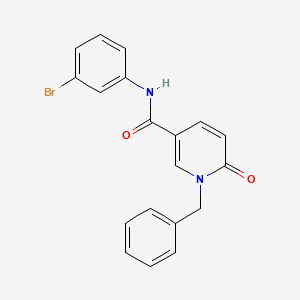
1-benzyl-N-(3-bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-N-(3-bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as BDP, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. The compound belongs to the class of dihydropyridines, which are known for their diverse pharmacological activities.
Scientific Research Applications
Synthesis and Heterocyclic Derivatives
- The synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation involves reactions with primary amines, including benzylamine, to give carboxamide derivatives. These reactions highlight the utility of the compound in creating a variety of heterocyclic compounds with potential applications in materials science and pharmaceuticals (Abdalha et al., 2011).
- The compound serves as a precursor in the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the creation of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. This work emphasizes the role of such compounds in developing new materials with potential antibacterial and antifungal properties (Gad-Elkareem et al., 2011).
Antimicrobial Activity
- Several studies have explored the antimicrobial potential of derivatives synthesized from the base compound. For instance, new 6-oxopyrimidin-1(6H)-yl benzamide derivatives have been synthesized and characterized for their in vitro antimicrobial activity, demonstrating significant effectiveness against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Devarasetty et al., 2019).
Molecular Structure and Characterization
- The molecular structure, characterization, and interactions of antipyrine-like derivatives, including benzamide derivatives similar to the compound , have been extensively studied through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the intermolecular interactions and potential applications of these compounds in materials science and molecular engineering (Saeed et al., 2020).
Catalysis and Chemical Reactions
- Amide functionalized covalent organic frameworks (COFs) incorporating similar compounds have been developed and applied as efficient catalysts for Knoevenagel condensation. This research demonstrates the applicability of such compounds in catalysis and materials chemistry (Li et al., 2019).
properties
IUPAC Name |
1-benzyl-N-(3-bromophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c20-16-7-4-8-17(11-16)21-19(24)15-9-10-18(23)22(13-15)12-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQSCRBJRHZEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

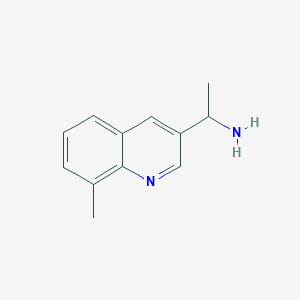
![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)
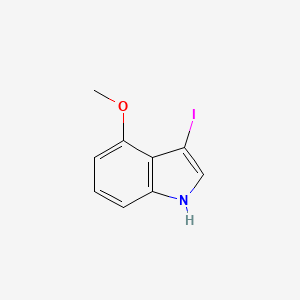
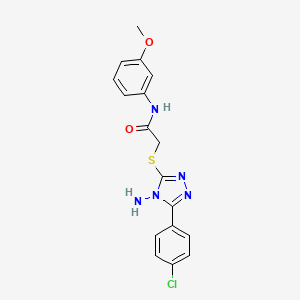
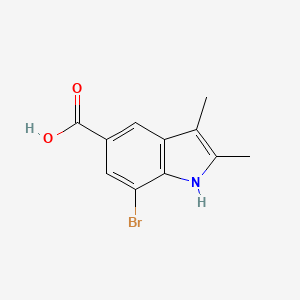

![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)
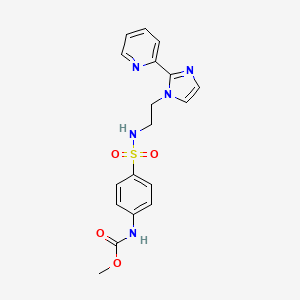
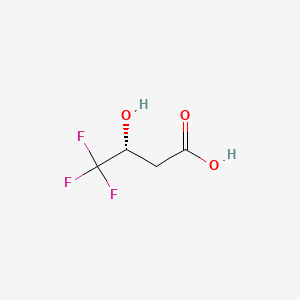
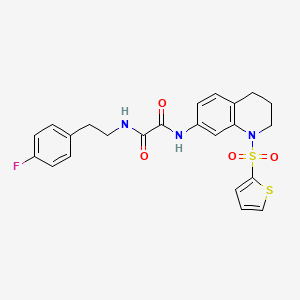
![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)
![(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2695168.png)
